

Spectroscopic analysis of divinyl oxalate (NMR, FTIR, Mass Spec)

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Compound of Interest

Compound Name: Diethenyl ethanedioate

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Spectroscopic Analysis of Divinyl Oxalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divinyl oxalate is a diester of oxalic acid and vinyl alcohol. Its chemical structure, featuring two vinyl groups attached to an oxalate core, suggests potential applications in polymer chemistry and as a precursor in organic synthesis. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purification, and the elucidation of its reaction pathways. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS) analysis of divinyl oxalate. Due to the limited availability of direct experimental data for divinyl oxalate, this guide leverages predictive models and data from the closely related analogue, diallyl oxalate, to provide a comprehensive analytical framework.

Predicted Spectroscopic Data

The following tables summarize the predicted and analogous spectroscopic data for divinyl oxalate. These values are estimated based on the known spectral data of diallyl oxalate and general principles of spectroscopy.[1]



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Table 1: Predicted ¹H NMR Spectral Data for Divinyl

Oxalate

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~7.30	dd	2H	=CH-O
~4.90	d	2H	trans =CH ₂
~4.60	d	2H	cis =CH ₂

Predicted for a solution in CDCl3 with TMS as an internal standard.

Table 2: Predicted ¹³C NMR Spectral Data for Divinyl

Oxalate

Ordiate				
Chemical Shift (δ) ppm	Assignment			
~158	C=O			
~140	=CH-O			
~100	=CH ₂			

Predicted for a solution in CDCl3.

Table 3: Predicted FTIR Spectral Data for Divinyl Oxalate

~3100 Medium =C-H stretch	
~1750 Strong C=O stretch (est	ter)
~1640 Medium C=C stretch	
~1200 Strong C-O stretch	
~950 Strong =C-H bend (out-	of-plane)



Table 4: Predicted Mass Spectrometry Data for Divinyl

Oxalate

Oxuluic		
m/z	Relative Intensity	Assignment
142	Moderate	[M] ⁺ (Molecular Ion)
114	Low	[M - CO]+
86	High	[M - 2CO]+
57	Moderate	[C ₄ H ₅ O] ⁺
43	High	[C ₂ H ₃ O] ⁺

Predicted for Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a liquid sample like divinyl oxalate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- · Sample Preparation:
 - Dissolve approximately 5-10 mg of the divinyl oxalate sample in 0.6-1.0 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[2][3][4]
 - Ensure the sample is free of any solid particles by filtering it through a pipette plugged with cotton or glass wool directly into a clean, dry 5 mm NMR tube.[3][4]
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
 - Cap the NMR tube securely.[2]
- Data Acquisition:
 - Insert the sample tube into the NMR spectrometer.



- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
- Acquire the ¹³C NMR spectrum, which may require a larger number of scans due to the lower natural abundance of ¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance ATR):
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small drop of the liquid divinyl oxalate sample directly onto the ATR crystal.
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Acquire the sample spectrum by pressing the sample arm down to ensure good contact between the sample and the crystal.
 - The instrument software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry (MS)

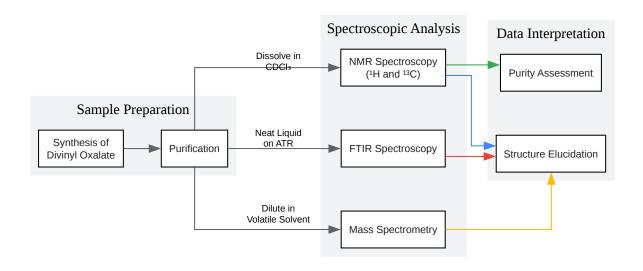
- Sample Introduction (Gas Chromatography-Mass Spectrometry GC-MS):
 - Prepare a dilute solution of divinyl oxalate in a volatile organic solvent (e.g., dichloromethane or diethyl ether).
 - Inject a small volume (typically 1 μL) of the solution into the GC inlet.
 - The GC will separate the components of the sample, and the divinyl oxalate will be introduced into the mass spectrometer.



- Ionization and Analysis (Electron Ionization EI):
 - The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[6][7][8][9]
 - The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
 - The detector records the abundance of each ion, generating a mass spectrum.[6][8]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of divinyl oxalate.



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